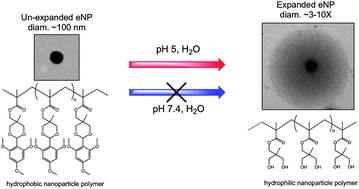Microscopy and tunable resistive pulse sensing characterization of the swelling of pH-responsive, polymeric expansile nanoparticles†
Nanoscale Pub Date: 2013-03-05 DOI: 10.1039/C3NR00114H
Abstract
Polymeric expansile nanoparticles (eNPs) that respond to a mildly acidic environment by swelling with water and expanding 2–10× in diameter represent a new responsive drug delivery system. Here, we use a variety of techniques to characterize the pH- and time-dependence of eNP swelling as this is a key property responsible for the observed in vitro and in vivo performance of eNPs. Results demonstrate a significant change in eNP volume (>350×) at pH 5.0 as seen using: scanning electron microscopy (SEM), conventional transmission electron microscopy (TEM), freeze-fracture transmission electron microscopy (ff-TEM), fluorescence microscopy, and a new nanopore based characterization technology, the qNano, which measures both individual particle size as well as overall particle concentration in situ using tunable resistive pulse sensing. eNP swelling occurs in a continuous and yet heterogeneous manner over several days and is pH dependent.


Recommended Literature
- [1] Inside front cover
- [2] Dioxomolybdenum(vi) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfides
- [3] Strategically integrating quantum dots into organic and perovskite solar cells
- [4] In vivo delivery of bovine viral diahorrea virus, E2 protein using hollow mesoporous silica nanoparticles†
- [5] Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†
- [6] Plant natural products with leishmanicidal activity
- [7] The powerful law of the power law and other myths in network biology†
- [8] Synergistic effect of graphene as a co-catalyst for enhanced daylight-induced photocatalytic activity of Zn0.5Cd0.5S synthesized via an improved one-pot co-precipitation-hydrothermal strategy†
- [9] Front cover
- [10] The alloy-oxide interfacial ensemble effect of a multilayer core–shell nanomotor for hydrogen generation from ammonia borane†










